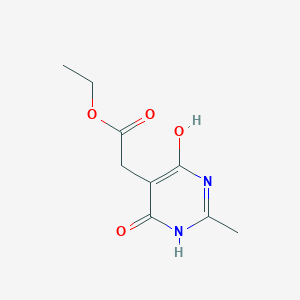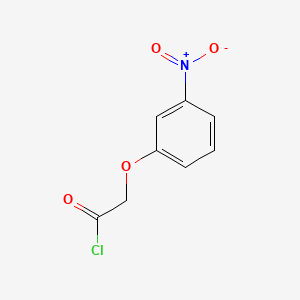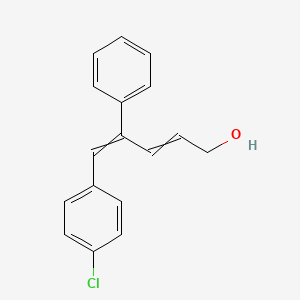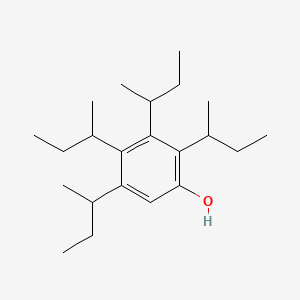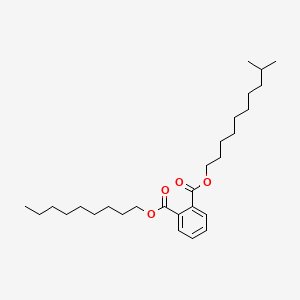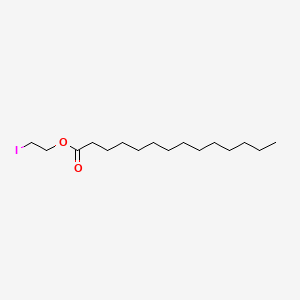![molecular formula C22H31N5O3 B12641953 Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring, an oxadiazole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- typically involves multiple steps, including the formation of the oxadiazole ring, the cyclobutyl ring, and the piperazine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-[1-[3-[(2S)-4-(4-methoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]
- Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclopropyl]
Uniqueness
The uniqueness of Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H31N5O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[1-[3-[4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-1,2,4-oxadiazol-5-yl]cyclobutyl]acetamide |
InChI |
InChI=1S/C22H31N5O3/c1-5-29-18-7-8-19(15(2)13-18)26-11-12-27(16(3)14-26)21-23-20(30-25-21)22(9-6-10-22)24-17(4)28/h7-8,13,16H,5-6,9-12,14H2,1-4H3,(H,24,28) |
Clave InChI |
ZRAMOXHZLIIJGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)N2CCN(C(C2)C)C3=NOC(=N3)C4(CCC4)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
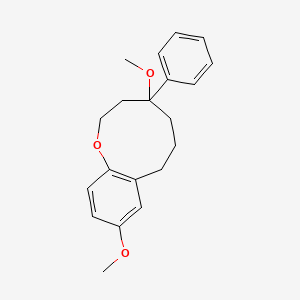
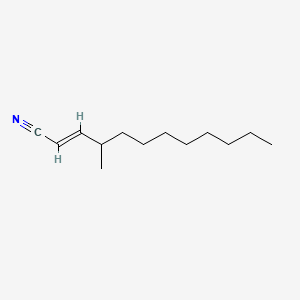
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
